molecular formula C11H10N4 B040041 4-Methylpyrimido[1,2-a]benzimidazol-2-amine CAS No. 111306-36-6

4-Methylpyrimido[1,2-a]benzimidazol-2-amine

Cat. No.: B040041
CAS No.: 111306-36-6
M. Wt: 198.22 g/mol
InChI Key: NNXDNJOZGQAYLB-UHFFFAOYSA-N
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Description

4-Methylpyrimido[1,2-a]benzimidazol-2-amine is a synthetically derived heterocyclic organic compound of significant interest in medicinal chemistry and biochemical research. Its core structure, which integrates pyrimidine and benzimidazole motifs, is strategically designed to function as a potent and selective kinase inhibitor. This compound is primarily utilized in preclinical studies to investigate intracellular signaling pathways, with a particular focus on its role in modulating cell proliferation, apoptosis, and angiogenesis. Researchers value this chemical probe for its ability to selectively target and inhibit specific protein kinases, thereby serving as a critical tool for elucidating the mechanisms of diseases such as cancer and for validating novel molecular targets in oncology drug discovery. The presence of the 2-amine group and the 4-methyl substituent is crucial for optimizing its binding affinity and selectivity within the ATP-binding pockets of target kinases. It is supplied exclusively for laboratory research applications, including high-throughput screening, enzyme kinetics assays, and in vitro cell-based studies. Handling should be conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

4-methylpyrimido[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-6-10(12)14-11-13-8-4-2-3-5-9(8)15(7)11/h2-6H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXDNJOZGQAYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC3=CC=CC=C3N12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing intermediates, while ethanol/water mixtures improve green metrics. Acetonitrile’s high dielectric constant facilitates PIFA-mediated cyclization.

Catalyst Design

Heterogeneous catalysts like NM-SiO₂@SiPA-MA-Arg@HPA reduce metal leaching and enable recycling, though homogeneous bases (Et₃N) offer faster kinetics.

Temperature and Time

Microwave irradiation reduces reaction times from hours to minutes but requires specialized equipment. Conventional heating at 120–150°C remains prevalent for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimido[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

Numerous studies have reported the anticancer properties of benzimidazole derivatives, including 4-methylpyrimido[1,2-a]benzimidazol-2-amine. These compounds have shown promising activity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This leads to apoptosis in cancer cells.
  • Case Studies :
    • A study evaluated the activity of several benzimidazole derivatives against human cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). The results indicated that compounds with modifications at the 2-position exhibited IC50 values below 10 mg/mL, demonstrating significant cytotoxicity against these cell lines .
    • Another research highlighted that certain 4-methylpyrimido[1,2-a]benzimidazole derivatives displayed enhanced activity against a range of cancers including leukemia and melanoma, with effective concentrations in the nanomolar range .

Antimicrobial Properties

The antimicrobial potential of this compound has been extensively studied.

  • Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimal inhibitory concentrations (MICs) ranging from 140 to 290 µg/mL .
  • Antifungal and Antiviral Activities : Research indicates that these compounds also exhibit antifungal properties and have been tested against various fungi and viruses, showing potential as therapeutic agents for infections resistant to conventional treatments .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

  • Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.
  • Research Findings : Studies have demonstrated that certain derivatives can significantly reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

Neuroprotective Applications

Recent investigations have explored the neuroprotective effects of benzimidazole derivatives.

  • Potential for Neurodegenerative Diseases : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural modifications enhance their ability to cross the blood-brain barrier .

Summary Table of Applications

Application TypeSpecific ActivityNotable Findings
AnticancerInhibition of tubulin polymerizationEffective against HePG2 and MCF7 cell lines
AntimicrobialBroad-spectrum antibacterial activityActive against E. coli and S. aureus
Anti-inflammatoryModulation of cytokine releaseReduced TNF-alpha and IL-6 levels in models
NeuroprotectiveProtection from oxidative stressPotential candidates for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-Methylpyrimido[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The pyrimido[1,2-a]benzimidazole core (target compound) offers distinct electronic properties compared to triazino or pyrido analogs, influencing binding interactions in biological systems.
  • Synthetic Flexibility: Triazino derivatives allow modular substitution at position 4 (e.g., 4-phenyl or 4-hydroxyphenyl ), while pyrido derivatives prioritize nitro/cyano functionalization for reactivity .

Pharmacological Activity Comparisons

Key Observations :

  • Therapeutic Potential: Pyrimido/imidazo benzimidazoles (e.g., RU series) demonstrate concentration-dependent effects on intraocular pressure, though efficacy diminishes at higher doses .
  • Structural-Activity Relationship (SAR): Bulky substituents (e.g., phenyl in triazino derivatives) may hinder binding to narrow enzyme pockets, whereas smaller groups (e.g., methyl) optimize interactions .

Physicochemical and Stability Comparisons

  • Tautomerism: Triazino derivatives like 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exist predominantly in the 3,4-dihydro form in DMSO, enhancing solubility . In contrast, the rigid pyrimido core of the target compound likely reduces tautomeric flexibility.
  • Thermal Stability : Pyrido derivatives synthesized via MCRs precipitate spontaneously in pure form, indicating high stability . The target compound’s stability under physiological conditions remains unstudied but may benefit from methyl group steric effects.

Biological Activity

4-Methylpyrimido[1,2-a]benzimidazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a fused pyrimidine and benzimidazole ring system. The presence of a methyl group at the 4-position and an amine group at the 2-position contributes to its unique chemical reactivity and biological activity.

Property Value
IUPAC Name This compound
CAS Number 111306-36-6
Molecular Formula C11H10N4
Molecular Weight 210.22 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzimidazole with aldehydes or ketones under acidic or basic conditions. A common method includes the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of acetic acid as a catalyst, followed by reflux to yield the desired product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains. For instance, it showed superior activity compared to conventional antibiotics like ciprofloxacin and ampicillin against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Benzimidazole derivatives, including those similar to this compound, have been reported to exhibit inhibition against viral replication mechanisms. This suggests potential applications in treating viral infections .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has shown cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116). The compound's mechanism involves the inhibition of key enzymes related to cell proliferation and survival .

Research findings indicate that compounds derived from benzimidazole scaffolds often exhibit IC50 values below 10 µg/mL against these tumor cell lines, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to reduced growth of microbial or cancer cells.
  • Receptor Modulation : It can bind to cellular receptors, altering their signaling pathways which can result in apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To further understand its biological efficacy, a comparison with structurally similar compounds is useful:

Compound Biological Activity
Pyrimido[1,2-a]benzimidazoleLimited activity compared to 4-methyl derivative
2-AminobenzimidazoleBroader spectrum but less potent anticancer effects
4-MethylbenzimidazoleAntimicrobial but lacks fused pyrimidine ring

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Methylpyrimido[1,2-a]benzimidazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves heterocyclization reactions starting from 2-aminobenzimidazole derivatives. A common approach is the condensation of 2-aminobenzimidazole with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) under acidic or basic conditions. For example, multicomponent reactions using nitromethylene intermediates (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) with aldehydes and nitriles have been reported to yield structurally similar pyrimidobenzimidazoles in high purity (≥88% yield) . Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) is critical to suppress side reactions.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : NH2_2 stretching vibrations (3264–3224 cm1^{-1}) and aromatic C=C bands (1523–1632 cm1^{-1}) confirm the benzimidazole core and amine functionality .
  • NMR : 1^1H NMR signals at δ 6.8–8.1 ppm (aromatic protons) and δ 3.7 ppm (OCH3_3 in substituted derivatives) are diagnostic. 13^{13}C NMR can distinguish between pyrimidine and benzimidazole carbons .
  • Mass Spectrometry : TOF-MS provides accurate molecular weight confirmation (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, trigonal bipyramidal coordination geometries in copper complexes of related benzimidazoles were resolved using SHELX .

Q. What pharmacological activities have been reported for pyrimidobenzimidazole derivatives?

  • Methodological Answer : Derivatives exhibit diverse bioactivities:

  • Antimicrobial : Nitrothiazole-thiazolidinone hybrids show activity against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL) and Staphylococcus aureus .
  • Antiparasitic : Imidazo[1,2-a]pyridine-chalcone conjugates inhibit Trypanosoma cruzi (IC50_{50} = 8.5 µM) via oxidative stress mechanisms .
  • Antinematodal : Triazino[1,2-a]benzimidazole analogs (e.g., 3c–3f) demonstrate >75% inhibition against Caenorhabditis elegans at 100 µg/mL .
    • Experimental Design : Use in vitro assays (e.g., Alamar Blue for parasites, broth dilution for bacteria) with cytotoxicity controls (e.g., HEK-293 cells) .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of 4-Methylpyrimidobenzimidazole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometries at B3LYP/6-31G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .
  • Molecular Docking : Dock derivatives into target proteins (e.g., T. cruzi trypanothione reductase) using AutoDock Vina. Validate with experimental IC50_{50} correlations .
  • QSAR Modeling : Use PLS regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Standardize Assays : Discrepancies in IC50_{50} values may arise from variations in parasite strains (e.g., T. b. brucei vs. T. b. rhodesiense) or assay conditions (e.g., H2_2O2_2 vs. ascorbic acid activators) .
  • Control Redox Interference : Oxidative DNA/protein cleavage assays require strict O2_2 exclusion to prevent false positives .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify consensus trends .

Q. What strategies improve synthetic yield and purity for scale-up research?

  • Methodological Answer :

  • Solvent Optimization : Use ethanol/water mixtures for precipitation-based purification (≥95% purity) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to enhance cyclization efficiency .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

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